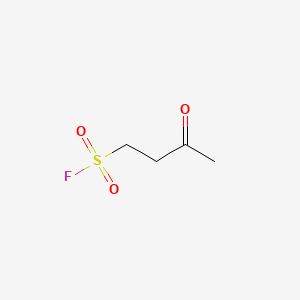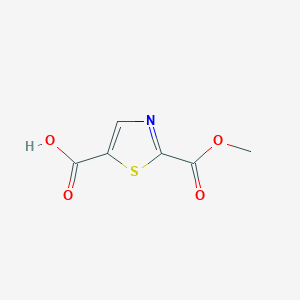![molecular formula C15H12N2O4S B13524095 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts significant chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of these reagents to afford the thieno[2,3-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to neuroprotective effects . Additionally, it can interact with DNA and RNA, disrupting the replication process in microbial and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds like idoxuridine and tenofovir have similar antiviral properties.
Uniqueness
2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to other thienopyrimidine derivatives.
Propriétés
Formule moléculaire |
C15H12N2O4S |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2-[4-[(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C15H12N2O4S/c18-13(19)7-9-1-3-10(4-2-9)21-8-12-16-14(20)11-5-6-22-15(11)17-12/h1-6H,7-8H2,(H,18,19)(H,16,17,20) |
Clé InChI |
IOJHGRIZNLIVTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)OCC2=NC3=C(C=CS3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
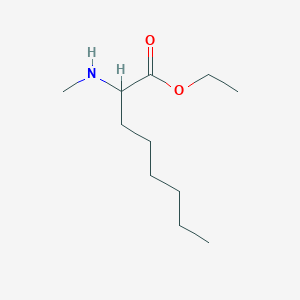
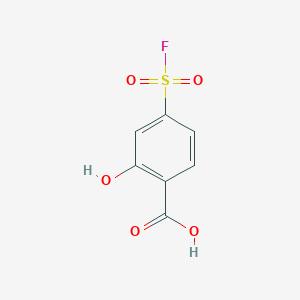
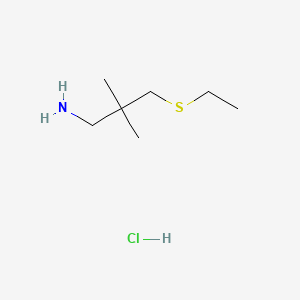
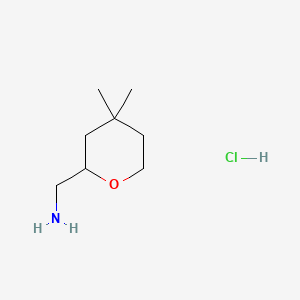
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
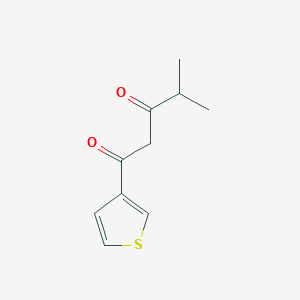
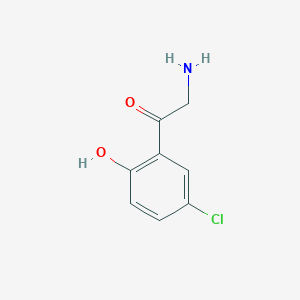
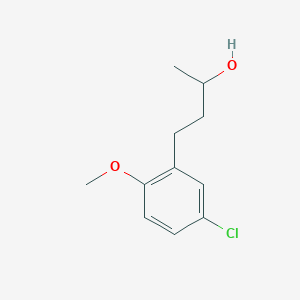
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
